2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile is a complex organic compound featuring a piperazine ring, a difluoroethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile typically involves multiple steps. One common approach is the reaction of 2,2-difluoroethylamine with a suitable acylating agent to form the difluoroethyl(methyl)amino group. This intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the piperazine ring. Finally, the nitrile group is introduced through a reaction with a suitable nitrile source under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrile group to an amine.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield amines .
Scientific Research Applications
2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile involves its interaction with specific molecular targets. The difluoroethyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The piperazine ring may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine: Shares the difluoroethyl group but lacks the piperazine and nitrile groups.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Nitrile-containing compounds: Compounds with nitrile groups but different overall structures.
Uniqueness
2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile is unique due to the combination of its difluoroethyl, piperazine, and nitrile groups.
Properties
IUPAC Name |
2-[4-[2-[2,2-difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N4O/c1-11(2)12(8-17)19-4-6-20(7-5-19)14(21)10-18(3)9-13(15)16/h11-13H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGZVWJMFBWJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCN(CC1)C(=O)CN(C)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.